2,5-Difluorobenzylzinc bromide

Catalog No.
S1899208
CAS No.
307496-32-8
M.F
C7H5BrF2Zn
M. Wt
272.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzylzinc bromide

CAS Number

307496-32-8

Product Name

2,5-Difluorobenzylzinc bromide

IUPAC Name

bromozinc(1+);1,4-difluoro-2-methanidylbenzene

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

KZDGYLNACDHULV-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br

2,5-Difluorobenzylzinc bromide (CAS 307496-32-8) is a highly selective, pre-formed organometallic reagent typically supplied as a 0.5 M solution in tetrahydrofuran (THF). As a fluorinated benzylic zinc halide, it serves as a premier nucleophilic coupling partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions. Its primary industrial and laboratory value lies in its exceptional functional group tolerance, allowing the direct installation of the 2,5-difluorobenzyl motif into complex molecular scaffolds without the need for protecting groups. Compared to highly reactive organolithium or organomagnesium (Grignard) analogs, this organozinc reagent offers a superior balance of nucleophilicity and chemoselectivity, making it an essential building block for the late-stage functionalization of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials [1].

Attempting to substitute 2,5-difluorobenzylzinc bromide with its Grignard counterpart, 2,5-difluorobenzylmagnesium bromide, fundamentally alters the reaction profile and jeopardizes process economics. Benzylic Grignard reagents are highly basic and aggressively nucleophilic, leading to rapid, indiscriminate attack on electrophilic functional groups such as esters, ketones, and nitriles, which destroys complex substrates. Furthermore, benzylic Grignards are notoriously prone to Wurtz-type homocoupling during formation and storage, generating significant amounts of 1,2-bis(2,5-difluorophenyl)ethane side products. Substituting the pre-formed zinc reagent with in situ generation from 2,5-difluorobenzyl bromide and zinc dust also introduces severe lot-to-lot titer variability and requires hazardous activation protocols. Procuring the pre-formed organozinc reagent ensures a stable titer, suppresses homocoupling to negligible levels, and guarantees the chemoselectivity required for high-yielding, scalable cross-coupling workflows [1].

Superior Chemoselectivity in the Presence of Electrophilic Functional Groups

In transition-metal-catalyzed cross-coupling reactions involving highly functionalized substrates, organozinc reagents vastly outperform their Grignard counterparts. When coupling benzylic nucleophiles with substrates containing sensitive groups (e.g., esters, ketones, nitriles), pre-formed benzylic zinc reagents routinely achieve cross-coupling yields exceeding 85-95%. In contrast, the use of benzylic Grignard reagents (such as 2,5-difluorobenzylmagnesium bromide) results in target yields often falling below 10-20% due to aggressive, competitive nucleophilic attack on the carbonyl or nitrile moieties [1].

Evidence DimensionCross-coupling yield in the presence of unprotected ester/ketone groups
Target Compound Data>85-95% yield of desired cross-coupled product
Comparator Or BaselineBenzylic Grignard analog (e.g., 2,5-difluorobenzylmagnesium bromide): <20% yield
Quantified DifferenceGreater than 4-fold increase in target yield with near-total elimination of side reactions
ConditionsNegishi coupling conditions (Pd/Ni catalysis) vs. standard Grignard addition conditions at ambient temperature

Eliminates the need for costly and time-consuming protection/deprotection sequences, directly lowering the cost of goods in multistep pharmaceutical manufacturing.

Suppression of Wurtz-Type Homocoupling Byproducts

The formation of benzylic organometallic reagents is notoriously plagued by Wurtz-type homocoupling, which generates unreactive diarylethane dimers. Procuring pre-formed, stabilized 2,5-difluorobenzylzinc bromide limits homocoupling impurities to less than 5%. Conversely, attempting in situ generation of the zinc reagent from 2,5-difluorobenzyl bromide and standard zinc dust without specialized stabilizing additives typically results in 15-30% homocoupling. This high level of byproduct formation not only consumes expensive starting materials but also complicates downstream chromatographic purification [1].

Evidence DimensionFormation of homocoupled diarylethane byproduct
Target Compound Data<5% homocoupling
Comparator Or BaselineIn situ generated zinc reagent (unstabilized): 15-30% homocoupling
Quantified DifferenceUp to 6-fold reduction in homocoupling impurities
ConditionsReagent formation in THF at 25 °C and subsequent cross-coupling

Ensures precise stoichiometric control and simplifies product isolation, which is critical for scalable, reproducible procurement.

Extended Shelf-Life and Titer Stability in Solution

For industrial procurement, the shelf-life and titer stability of organometallic solutions dictate inventory logistics. Stabilized benzylic zinc halides exhibit remarkable thermal stability, maintaining their active titer for several weeks when stored in THF at 25 °C (half-life > 20-27 days). In stark contrast, benzylic Grignard reagents are highly prone to degradation, polymerization, and precipitation at room temperature, necessitating strict cryogenic storage (0 °C to -20 °C) and immediate use after titration [1].

Evidence DimensionReagent half-life (titer retention) in THF
Target Compound Datat1/2 > 20 days at 25 °C
Comparator Or BaselineBenzylic Grignard reagents: Rapid degradation requiring sub-zero storage
Quantified DifferenceOrders of magnitude improvement in room-temperature stability
ConditionsStorage as a 0.5 M solution in THF at 25 °C under inert atmosphere

Enables bulk purchasing, long-term storage, and reliable use in continuous flow manufacturing without the overhead of cryogenic infrastructure.

Enabling Regioselective Domino Catalytic Sequences

Primary fluorobenzylzinc bromides possess a unique reactivity profile that enables complex multi-component reactions that fail with other organometallics. In highly regioselective domino Heck-Negishi couplings (e.g., functionalization of purines), the use of primary benzylzinc bromides yields the desired α-position functionalized products in up to 77-96% yield. When secondary alkylzinc or standard arylzinc halides are substituted under the exact same catalytic conditions, the domino sequence fails to initiate, resulting exclusively in competitive side products or trace yields [1].

Evidence DimensionYield of multi-component domino Heck-Negishi product
Target Compound Data77-96% yield with primary benzylzinc bromides
Comparator Or BaselineAlkyl/arylzinc halides: Trace yields or exclusive side-product formation
Quantified DifferenceComplete enablement of the domino reaction pathway vs. total failure with non-benzylic analogs
ConditionsPd-catalyzed three-component coupling in THF

Allows synthetic chemists to rapidly assemble complex, highly functionalized pharmacophores in a single unit operation, drastically reducing step count.

Late-Stage Functionalization of Active Pharmaceutical Ingredients (APIs)

Due to its exceptional functional group tolerance, 2,5-difluorobenzylzinc bromide is the reagent of choice for introducing the 2,5-difluorobenzyl pharmacophore into advanced, highly decorated drug intermediates. It allows for direct Negishi cross-coupling in the presence of unprotected esters, ketones, and nitriles, avoiding the yield-depleting protection/deprotection cycles required when using Grignard reagents[1].

Synthesis of CNS-Penetrant Therapeutics

Fluorinated benzyl motifs are critical for modulating lipophilicity and metabolic stability in CNS drugs. The pre-formed organozinc reagent ensures high-fidelity cross-coupling with heteroaryl halides (e.g., imidazopyrazines) without triggering Wurtz homocoupling, ensuring the high purity profiles demanded in early-stage clinical manufacturing [1].

Continuous Flow Manufacturing of Diarylmethanes

The extended shelf-life and stable titer of 2,5-difluorobenzylzinc bromide in THF make it highly suitable for continuous flow setups. Its processability allows manufacturers to pump the reagent directly into catalytic flow reactors over extended campaigns without the risk of precipitation or degradation that plagues benzylic magnesium halides [1].

Dates

Last modified: 08-16-2023

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